molecular formula C10H15N B3417682 4-Isopropyl-2-methylaniline CAS No. 112121-89-8

4-Isopropyl-2-methylaniline

Cat. No.: B3417682
CAS No.: 112121-89-8
M. Wt: 149.23 g/mol
InChI Key: WYWNLVJBQRJIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-2-methylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the benzene ring is substituted with an isopropyl group at the 4-position and a methyl group at the 2-position. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropyl-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2-methylaniline followed by reduction and subsequent alkylation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using iron and hydrochloric acid. The alkylation step involves reacting the intermediate with isopropyl chloride in the presence of a strong base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Substitution reactions often involve halogenation, where reagents like bromine or chlorine are used in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized products, including nitro compounds and carboxylic acids.

  • Reduction: Reduction reactions can produce amines and other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of halogenated derivatives and other substituted anilines.

Scientific Research Applications

4-Isopropyl-2-methylaniline has diverse applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in biological studies to investigate the effects of aniline derivatives on biological systems.

  • Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Isopropyl-2-methylaniline is similar to other aniline derivatives, such as 2-Isopropyl-4-methylaniline and 4-Isopropyl-N-methylaniline. its unique substitution pattern gives it distinct chemical and physical properties, making it suitable for specific applications.

Comparison with Similar Compounds

  • 2-Isopropyl-4-methylaniline

  • 4-Isopropyl-N-methylaniline

  • 2,6-Dimethylaniline

  • 3-Isopropyl-2-methylaniline

Properties

IUPAC Name

2-methyl-4-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWNLVJBQRJIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112121-89-8
Record name 2-methyl-4-(propan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropyl-2-methylaniline
Reactant of Route 2
Reactant of Route 2
4-Isopropyl-2-methylaniline
Reactant of Route 3
Reactant of Route 3
4-Isopropyl-2-methylaniline
Reactant of Route 4
Reactant of Route 4
4-Isopropyl-2-methylaniline
Reactant of Route 5
Reactant of Route 5
4-Isopropyl-2-methylaniline
Reactant of Route 6
Reactant of Route 6
4-Isopropyl-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.